molecular formula C8H10BrNO2S B13164997 Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate

Cat. No.: B13164997
M. Wt: 264.14 g/mol
InChI Key: NUJJVAFJXITMLR-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate (CAS 1248029-63-1) is a chemical compound with a molecular formula of C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is a versatile building block in organic synthesis and medicinal chemistry research. The compound features a brominated thiophene ring, a methylamino side chain, and a methyl ester functional group, making it a valuable intermediate for the construction of more complex molecules, particularly through further functionalization of the bromide or hydrolysis of the ester group. The freebase form (CAS 1248029-63-1) is also available as a hydrochloride salt (CAS 2059932-66-8) for enhanced stability .Structurally, this compound belongs to a class of synthetic cathinone derivatives, which are of significant interest in modern forensic and neuropharmacological research . Cathinone derivatives are studied for their effects on the central nervous system due to their structural similarity to amphetamines. Researchers utilize such compounds as reference standards and as synthetic precursors in structure-activity relationship (SAR) studies to understand psychoactive properties and metabolic pathways . Furthermore, structurally related brominated thiophene derivatives are investigated in advanced medicinal chemistry projects, including the development of novel tubulin polymerization inhibitors with potent antiproliferative activity in various cancer cell lines, highlighting the potential of this scaffold in anticancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-10-7(8(11)12-2)5-3-4-6(9)13-5/h3-4,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJJVAFJXITMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(S1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Approaches

  • Starting Materials : 5-bromothiophene-2-carbaldehyde or 5-bromothiophene derivatives serve as the aromatic core precursors.
  • Amino Acid Derivative Formation : Introduction of the methylaminoacetate moiety typically involves reductive amination or nucleophilic substitution on an aldehyde or ketone intermediate.
  • Methyl Ester Formation : Esterification or use of methyl ester amino acid derivatives is common.

Detailed Preparation Methods

Reductive Amination Route

One of the most documented and efficient methods to prepare this compound involves reductive amination of 5-bromothiophene-2-carbaldehyde with methyl glycinate or methyl 2-aminoacetate derivatives.

Procedure Summary:

  • Reactants :

    • 5-Bromothiophene-2-carbaldehyde
    • Methylamine or methylaminoacetate derivative
    • Reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride
    • Acid catalyst (e.g., acetic acid) to facilitate imine formation
  • Reaction Conditions :

    • Solvent: Typically dry tetrahydrofuran (THF) or dichloromethane (DCM)
    • Temperature: Ambient to slightly elevated (room temperature to 40°C)
    • Time: 12-24 hours under inert atmosphere (nitrogen or argon)
  • Mechanism :

    • Formation of an imine intermediate between the aldehyde and methylamino group
    • Subsequent reduction to the secondary amine, yielding the methylaminoacetate moiety attached to the bromothiophene ring
  • Workup and Purification :

    • Quenching with aqueous sodium bicarbonate solution
    • Extraction with organic solvents (e.g., ethyl acetate)
    • Purification by column chromatography or preparative HPLC

Supporting Data:

  • A study reported the synthesis of related compounds using sodium triacetoxyborohydride-mediated reductive amination to afford high yields (up to 97%) of methyl amino acid derivatives with bromothiophene substituents.

Alternative Synthetic Routes

Other methods involve multi-step sequences starting from brominated thiophene derivatives:

  • Suzuki Cross-Coupling :

    • Employed to construct substituted thiophene rings with bromine atoms at specific positions, using 5-bromothiophene-2-boronic acid and aryl halides under palladium catalysis.
    • This step is useful for preparing complex thiophene intermediates that can be further functionalized.
  • Friedel-Crafts Acylation :

    • Used to introduce acyl groups on thiophene rings, which can be converted to aminoacetate derivatives via subsequent transformations.
  • Reduction of Nitro Intermediates :

    • Nitro-substituted thiophene ketones can be reduced to amines, which then undergo alkylation or reductive amination to yield the target compound.

These methods, while more complex, are relevant for preparing structurally related compounds or for scale-up purposes.

Representative Synthetic Scheme

Step Reactants & Conditions Product/Intermediate Notes
1 5-Bromothiophene-2-carbaldehyde + methylamine + AcOH + NaBH(OAc)3 in THF This compound Reductive amination, 12-24 h, rt
2 Workup: aqueous NaHCO3, extraction, drying Crude product Removal of impurities
3 Purification by column chromatography or HPLC Pure this compound Yield typically >85%

Analytical and Research Findings

  • Purity and Characterization :
    The compound is characterized by NMR (1H and 13C), mass spectrometry, and HPLC to confirm structure and purity.

  • Biological Relevance :
    While specific biological data on this compound are limited, bromothiophene derivatives with amino acid esters show promising activity in medicinal chemistry, including neuropharmacology and anticancer research.

  • Research Applications :
    Utilized as intermediates or building blocks in drug discovery and chemical biology studies due to their reactive amino and bromothiophene sites.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Reductive Amination 5-Bromothiophene-2-carbaldehyde, methylamine, NaBH(OAc)3 THF, rt, 12-24 h 85-97 High selectivity, mild conditions Requires careful handling of reducing agents
Suzuki Cross-Coupling 5-Bromothiophene-2-boronic acid, aryl halides, Pd catalyst 60-90°C, 1-2 h Variable Efficient for complex thiophene synthesis Multi-step, requires palladium catalysts
Friedel-Crafts Acylation 2-Substituted thiophene, acyl halide, AlCl3 catalyst Anhydrous, low temperature Moderate Useful for acylation of thiophenes Harsh conditions, potential side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like methylamine in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the ester or amine groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride, with the molecular formula C8H11BrClNO2S and a molecular weight of 300.6 , is a chemical compound offered by AChemBlock and GlpBio for research purposes .

Chemical Properties

  • CAS Number: 2059932-66-8
  • Purity: Typically around 95% or >97.00%
  • IUPAC Name: this compound hydrochloride
  • SMILES: O=C(OC)C(NC)C1=CC=C(Br)S1.Cl[H]

Availability and Pricing

Offered by GlpBio, this compound hydrochloride is available in various quantities :

  • 100mg: $321.00
  • 250mg: $530.00
  • 1g: $1,422.00

Applications

While the provided search results do not specify the exact applications of this compound, they do indicate it is intended for research purposes only . The compound is related to other chemical compounds with a variety of applications:

  • Aromatic amides: Aromatic amides, which contain a carbamoyl group, have a wide range of uses .
  • Adenosine Receptor Agonists: Nucleosides and their derivatives have been repurposed to affect radioligand binding at human dopamine transporters .
  • General Research Purposes: It can be used as a building block in chemical synthesis .

Safety Information

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Rings

Compound Name Molecular Formula Substituents/Features Key Applications References
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate C₇H₉BrNO₂S 5-bromo-thiophene, methyl ester, methylamino Antimicrobial agents, CNS drug intermediates
Methyl 2-amino-2-(3-bromophenyl)acetate C₉H₁₀BrNO₂ 3-bromo-phenyl, methyl ester, amino Anticancer agents, agrochemicals
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate C₉H₉BrO₃ 5-bromo-2-hydroxy-phenyl, methyl ester Anti-inflammatory agents
Ethyl 2-(5-bromopyrimidin-2-yl)acetate C₈H₉BrN₂O₂ 5-bromo-pyrimidine, ethyl ester Kinase inhibitors, antiviral agents

Key Observations :

  • Electronic Effects : The thiophene ring in the target compound confers greater electron-richness compared to phenyl or pyrimidine analogues, influencing reactivity in nucleophilic substitutions .

Heterocyclic Variants and Functional Group Modifications

Compound Name Molecular Formula Structural Features Synthesis Challenges References
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₂H₁₁BrO₄S Benzofuran core, methylsulfinyl group Oxidation-sensitive sulfinyl group
Methyl 2-ethoxy-2-(p-fluorophenyl-5-benzoxazolyl)acetate C₁₈H₁₅FNO₄ Benzoxazole core, ethoxy group Requires multi-step heterocycle formation
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride C₁₁H₁₂F₃NO₂·HCl Trifluoromethylphenyl, hydrochloride salt Enhanced solubility due to salt form

Key Observations :

  • Heterocycle Stability : Benzofuran and benzoxazole derivatives (e.g., ) exhibit higher thermal stability than thiophene analogues but require complex synthetic routes .
  • Solubility: The hydrochloride salt of the trifluoromethylphenyl analogue () demonstrates improved aqueous solubility compared to the non-ionic target compound .

Ester and Amino Group Variations

Compound Name Molecular Formula Functional Groups Reactivity Profile References
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ Ethyl ester, methoxy-phenyl, amino Susceptible to ester hydrolysis
2-(5-Bromo-2-thienyl)acetic Acid C₆H₅BrO₂S Free carboxylic acid, thiophene Prone to decarboxylation

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound offers better stability than the free carboxylic acid (2-(5-Bromo-2-thienyl)acetic Acid), which is prone to decarboxylation under acidic conditions .
  • Amino Group Reactivity: The methylamino group in the target compound facilitates amide bond formation, a critical step in prodrug synthesis .

Biological Activity

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, also known as this compound hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C8H11BrClNO2S
  • Molecular Weight : 300.6 g/mol
  • CAS Number : 2059932-66-8
  • Purity : 95%

The compound features a bromothiophene moiety which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methylamino group may enhance its interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antimicrobial properties, with minimum inhibitory concentration (MIC) values suggesting effective bacterial growth inhibition.
  • Cytotoxicity : Preliminary cytotoxicity assays have revealed that this compound can induce cell death in specific cancer cell lines. For instance, studies on human fibroblast cells indicated a dose-dependent cytotoxic effect, which is crucial for evaluating its potential as an anticancer agent.
  • Neuropharmacological Effects : Research suggests that this compound may interact with neurotransmitter systems, particularly through modulation of dopamine transporters. This interaction could position it as a candidate for further investigation in treating neurological disorders.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications to the thiophene ring or the amino group can significantly alter its pharmacological profile. For example:

ModificationEffect on Activity
Bromine substitution on thiopheneEnhances antimicrobial activity
Variation in alkyl chain length on amino groupAlters cytotoxicity levels

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives of thiophene compounds, this compound was found to exhibit superior activity against Staphylococcus aureus compared to other tested compounds. The study utilized disk diffusion methods to assess antibacterial activity, with results indicating a clear zone of inhibition at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of this compound on cancer cell lines demonstrated an IC50 value of approximately 25 µM against HT-29 colon cancer cells. This study utilized the WST-1 assay to evaluate cell viability post-treatment, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling bromothiophene derivatives with methylaminoacetate precursors using carbodiimide-based coupling agents (e.g., DCC) and catalysts like 1-hydroxybenzotriazole (HOBt). Reaction temperature (e.g., 273 K for intermediates) and solvent choice (DMF or ethyl acetate/methanol mixtures) critically impact purity and yield . Column chromatography on silica gel with gradients of ethyl acetate/methanol is typically used for purification, achieving yields up to 90% .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for analogous brominated benzofuran derivatives . Complementary techniques include:

  • LCMS : To verify molecular ion peaks (e.g., m/z 428 [M+H]+) and assess purity .
  • HPLC : Retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) ensures batch consistency .
  • NMR : ¹H/¹³C NMR resolves methylamino and bromothiophene proton environments .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the methyl ester or bromothiophene moieties. Avoid aqueous or protic solvents during handling. Waste must be segregated and treated via professional biohazard disposal due to potential brominated byproducts .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the coupling of bromothiophene with methylaminoacetate?

  • Methodological Answer :

  • Catalyst Screening : Replace DCC/HOBt with newer coupling agents like COMU for higher efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or metabolic instability. Mitigation strategies include:

  • HPLC-PDA/MS Purity Checks : Identify co-eluting impurities affecting bioassays .
  • Metabolite Profiling : Use hepatic microsomes or S9 fractions to assess metabolic degradation (e.g., esterase-mediated hydrolysis) .
  • Strain-Specific Testing : Evaluate cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type biases .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases or GPCRs.
  • Molecular Dynamics Simulations : Model the bromothiophene moiety’s role in hydrophobic pocket interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .

Q. What are the challenges in assessing the compound’s pharmacokinetic properties, and how can they be addressed?

  • Methodological Answer :

  • Plasma Stability Assays : Monitor ester hydrolysis using LC-MS/MS to calculate half-life .
  • Caco-2 Permeability Studies : Evaluate intestinal absorption potential.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites, such as demethylated or sulfated derivatives .

Q. How can the compound’s potential in drug delivery systems be explored?

  • Methodological Answer :

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and target tumor tissues .
  • Prodrug Design : Modify the methyl ester to a pH-sensitive group for triggered release in acidic environments (e.g., tumor microenvironments) .
  • Stability in Biological Matrices : Test degradation in serum albumin solutions to assess carrier compatibility .

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